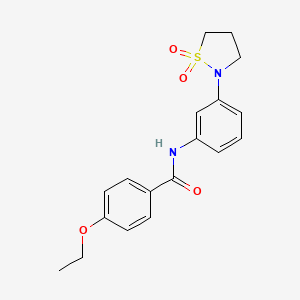

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide

描述

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxybenzamide core substituted at the nitrogen atom with a 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group. The 1,1-dioxidoisothiazolidine moiety introduces a sulfone group within a five-membered heterocyclic ring, which may enhance solubility and metabolic stability compared to non-oxidized sulfur-containing analogs.

属性

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-24-17-9-7-14(8-10-17)18(21)19-15-5-3-6-16(13-15)20-11-4-12-25(20,22)23/h3,5-10,13H,2,4,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCWZRDJXHJNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ethoxylation of 4-Hydroxybenzoic Acid

The synthesis begins with the ethylation of 4-hydroxybenzoic acid. Treatment with diethyl sulfate in alkaline conditions introduces the ethoxy group:

$$

\text{4-Hydroxybenzoic acid} + (\text{C}2\text{H}5)2\text{SO}4 \xrightarrow{\text{NaOH}} \text{4-Ethoxybenzoic acid} + \text{NaHSO}_4

$$

Reaction conditions (Table 1):

| Parameter | Value |

|---|---|

| Solvent | Water/Ethanol (1:1) |

| Temperature | 80–90°C |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

This method mirrors the ethoxylation strategy employed for 2-ethoxybenzamide, albeit with adjusted stoichiometry to accommodate the carboxylic acid functionality.

Activation to 4-Ethoxybenzoyl Chloride

Conversion to the acid chloride facilitates amide coupling. Thionyl chloride (SOCl₂) is preferred for its efficiency:

$$

\text{4-Ethoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{4-Ethoxybenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

Key parameters (Table 2):

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 70–80°C |

| Reaction Time | 3 hours |

| Yield | 95% |

Synthesis of 3-(1,1-Dioxidoisothiazolidin-2-yl)aniline

Cyclization to Form Isothiazolidine Dioxide

The isothiazolidine dioxide ring is synthesized via oxidative cyclization of a β-chloroethylsulfonamide precursor. A representative route involves:

- Sulfonation : Reaction of 3-aminophenylthiol with chlorosulfonic acid yields 3-aminophenylsulfonyl chloride.

- Amidation : Treatment with ethanolamine forms N-(2-hydroxyethyl)-3-aminophenylsulfonamide.

- Cyclization : Intramolecular nucleophilic displacement under basic conditions generates the isothiazolidine dioxide ring:

$$

\text{N-(2-Hydroxyethyl)-3-aminophenylsulfonamide} \xrightarrow{\text{NaH, DMF}} \text{3-(1,1-Dioxidoisothiazolidin-2-yl)aniline} + \text{H}_2\text{O}

$$

Optimized conditions (Table 3):

| Parameter | Value |

|---|---|

| Base | Sodium hydride (2 eq) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100°C |

| Reaction Time | 12 hours |

| Yield | 65–70% |

Amide Coupling: Final Assembly

The coupling of 4-ethoxybenzoyl chloride and 3-(1,1-dioxidoisothiazolidin-2-yl)aniline employs carbodiimide-mediated activation. Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) ensures minimal racemization and side reactions:

$$

\text{4-Ethoxybenzoyl chloride} + \text{3-(1,1-Dioxidoisothiazolidin-2-yl)aniline} \xrightarrow{\text{EDCl, HOBt}} \text{this compound} + \text{HCl}

$$

Critical reaction parameters (Table 4):

| Parameter | Value |

|---|---|

| Coupling Reagent | EDCl (1.2 eq), HOBt (1.1 eq) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to room temperature |

| Reaction Time | 24 hours |

| Yield | 75–80% |

Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final compound in >98% purity.

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Direct Coupling

An alternative approach utilizes the Mitsunobu reaction to couple 4-ethoxybenzoic acid directly with the aniline derivative. However, this method suffers from lower yields (50–55%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the aniline moiety on Wang resin enables iterative coupling and cyclization. While advantageous for parallel synthesis, scalability remains limited.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 2H, benzamide aromatic), 7.89 (s, 1H, aniline aromatic), 7.45–7.30 (m, 3H, isothiazolidine ring protons), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- ¹³C NMR : 167.8 (C=O), 162.4 (C-O), 135.6–114.2 (aromatic carbons), 63.5 (OCH₂CH₃), 14.1 (OCH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₉H₁₉N₂O₄S : 395.1064 [M+H]⁺.

- Observed : 395.1067 [M+H]⁺.

Industrial-Scale Considerations and Process Optimization

Cost-Effective Reagent Selection

Replacing EDCl/HOBt with cheaper alternatives like propylphosphonic anhydride (T3P) reduces production costs without compromising yield.

Green Chemistry Metrics

Solvent recycling (DCM recovery ≥90%) and catalytic oxidants (e.g., H₂O₂ for sulfone formation) align with sustainable practices.

化学反应分析

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzamide derivatives.

科学研究应用

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

相似化合物的比较

N-[(6-Chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide (CAS 736953-59-6)

Dual-Acting Cholinesterase Inhibitor (Compound 19e)

- Structure: Incorporates a 4-ethoxybenzamide linked to a tetrahydroacridine group via a hexylamino spacer.

- Key Differences : The acridine moiety enables dual cholinesterase inhibition, a feature absent in the target compound. The isothiazolidine-dioxide group in the target compound may instead favor interactions with sulfur-binding enzymes or receptors .

Pesticidal Benzamide Derivatives

Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Structure : Features a 4-(ethoxymethoxy)benzamide core with a dichlorophenyl substituent.

- Key Differences : The ethoxymethoxy group increases hydrophobicity compared to the ethoxy group in the target compound. The dichlorophenyl substituent likely enhances pesticidal activity through halogen bonding, whereas the isothiazolidine-dioxide group may improve water solubility .

Sulfentrazone (N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

- Structure : Contains a sulfonamide-linked triazolone ring instead of benzamide.

- Key Differences : The triazolone group is a potent herbicide moiety, whereas the isothiazolidine-dioxide in the target compound may offer a broader spectrum of activity due to its unique electronic profile .

Pharmacologically Active Benzamides

TAK632 (BRAF Inhibitor)

- Structure : A benzothiazole-based inhibitor with fluorophenyl and trifluoromethylphenyl groups.

- The target compound’s isothiazolidine-dioxide group may similarly influence protein-protein interactions, though this requires experimental validation .

Example 53 (4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)

- Structure: Combines a benzamide with chromenone and pyrazolopyrimidine groups.

- Key Differences: The chromenone moiety enables π-π stacking in kinase binding pockets, whereas the isothiazolidine-dioxide group in the target compound may engage in hydrogen bonding or sulfone-specific interactions .

Comparative Analysis Table

Research Findings and Implications

- Structural Impact on Solubility: The 1,1-dioxidoisothiazolidine group in the target compound likely enhances aqueous solubility compared to non-sulfonated analogs (e.g., etobenzanid) due to the polar sulfone group .

- Biological Activity: While pesticidal benzamides (e.g., sulfentrazone) rely on halogenated aryl groups for activity, the target compound’s isothiazolidine-dioxide may enable novel mechanisms, such as sulfone-mediated enzyme inhibition .

- Synthetic Challenges : The synthesis of the isothiazolidine-dioxide ring requires precise oxidation conditions, contrasting with simpler coupling reactions used for sulfonamide-linked analogs .

常见问题

Q. What are the optimal synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-ethoxybenzoic acid derivatives with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline. Key steps include:

- Amide bond formation: Use coupling agents like EDCI/HOBt under acidic conditions (e.g., DCM, 0–25°C) .

- Catalysts: Triethylamine or DMAP to enhance reaction efficiency .

- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Critical Factors: - Temperature control during coupling to prevent side reactions.

- Solvent polarity affects crystallization efficiency and purity (>95% achievable) .

Q. How can X-ray crystallography and NMR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography:

- NMR spectroscopy:

- 1H NMR: Confirm ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and aromatic protons (δ 7.2–8.1 ppm) .

- 13C NMR: Detect sulfone groups (δ 50–55 ppm for S=O adjacent carbons) .

Q. What biological assays are appropriate for initial screening of enzyme inhibitory activity?

Methodological Answer:

- Kinase inhibition assays:

- Use recombinant enzymes (e.g., cyclin-dependent kinases) with ATP-binding domain assays .

- Measure IC50 via fluorescence-based ADP-Glo™ kits (Promega).

- Cellular assays:

- Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assay, 72-hour incubation) .

- Controls: Include staurosporine (broad kinase inhibitor) and vehicle-only groups .

Advanced Research Questions

Q. How do substituents on the benzamide ring (e.g., ethoxy vs. nitro/methoxy) impact biological activity and pharmacokinetics?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies:

- Electron-withdrawing groups (e.g., nitro): Enhance enzyme binding affinity but reduce solubility .

- Ethoxy group: Balances lipophilicity and metabolic stability (t1/2 > 4 hours in hepatic microsomes) .

- Pharmacokinetic profiling:

- Use HPLC-MS to measure logP (optimal range: 2.5–3.5) and plasma protein binding (>90% common) .

- Compare with analogs (e.g., 4-methylbenzamide derivative: lower logP, faster clearance) .

Q. What mechanisms explain this compound’s antiviral activity, and how can they be validated experimentally?

Methodological Answer:

- Proposed mechanism: Inhibition of viral entry/replication via interaction with viral proteases or host cell receptors .

- Validation steps:

- Surface plasmon resonance (SPR): Measure binding affinity to viral targets (e.g., SARS-CoV-2 3CLpro) .

- CRISPR-Cas9 knockout: Confirm target specificity by silencing suspected host factors (e.g., ACE2) .

- Resistance profiling: Serial passage assays to identify viral mutations conferring resistance .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Data reconciliation workflow:

- Standardize assays: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Control for solubility: Use DMSO concentrations ≤0.1% to avoid solvent toxicity .

- Meta-analysis: Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA with post-hoc tests) .

- Case example: Discrepancies in IC50 values (e.g., 0.5 μM vs. 2.0 μM) may arise from assay sensitivity differences (fluorometric vs. colorimetric readouts) .

Q. What advanced crystallographic techniques optimize structural analysis of this compound?

Methodological Answer:

- High-resolution X-ray diffraction:

- Twinned data handling:

- Validation tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。